N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide
Description
This compound features a pyrazolo[3,4-d]pyrimidinone core, a bicyclic heteroaromatic system known for its role in kinase inhibition and medicinal chemistry applications. The 4-fluorobenzyl substituent at position 5 enhances metabolic stability and target binding affinity, while the 3,3-diphenylpropanamide side chain at position 1 contributes to hydrophobic interactions and bioavailability. The structural complexity of this molecule necessitates advanced crystallographic tools like SHELXL for refinement and ORTEP-III for visualization, as highlighted in crystallography literature .
Properties
IUPAC Name |
N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26FN5O2/c30-24-13-11-21(12-14-24)19-34-20-32-28-26(29(34)37)18-33-35(28)16-15-31-27(36)17-25(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-14,18,20,25H,15-17,19H2,(H,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVLLXDBJJPXNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)F)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide typically involves multiple steps:
Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. The reaction often requires a base such as potassium carbonate and a solvent like dimethylformamide.
Introduction of the Fluorobenzyl Group: The next step involves the introduction of the 4-fluorobenzyl group through a nucleophilic substitution reaction. This step may require a catalyst such as palladium on carbon.
Attachment of the Diphenylpropanamide Moiety: The final step involves the coupling of the pyrazolopyrimidine intermediate with 3,3-diphenylpropanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolopyrimidine core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Pharmacological Properties
The compound is primarily studied for its role as a cyclin-dependent kinase (CDK) inhibitor . CDKs are crucial in regulating the cell cycle and cellular proliferation. Misregulation of these kinases is often associated with various cancers. Inhibiting CDK activity can lead to the arrest of cancer cell growth, making this compound a candidate for cancer treatment.
Cancer Treatment
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine compounds have been effective against several types of cancers:
- Breast Cancer : The compound has been tested in preclinical models for efficacy against estrogen receptor-positive breast cancer, showing promise in overcoming resistance to conventional therapies .
- Ovarian Cancer : Inhibition of Aldehyde Dehydrogenase 1A (ALDH1A) isoforms by related compounds has been linked to improved outcomes in chemotherapy-resistant ovarian cancer cases .
Neurodegenerative Diseases
There is emerging evidence suggesting that the compound may also have applications in treating neurodegenerative disorders. By modulating immune responses and reducing nitric oxide levels, it may help alleviate neuronal damage associated with conditions such as Alzheimer's disease .
In Vitro Studies
Studies have demonstrated that N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide effectively inhibits cell proliferation in various cancer cell lines. For instance:
- In a study involving breast cancer cell lines, treatment with the compound resulted in significant reductions in cell viability and induced apoptosis compared to untreated controls .
In Vivo Studies
Animal models have further validated the efficacy of this compound:
- In mouse models of ovarian cancer, administration of the compound led to reduced tumor burden and improved survival rates compared to control groups receiving standard chemotherapy agents .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolopyrimidine core is known to mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
A key structural analog is 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, ). Both compounds share the pyrazolo[3,4-d]pyrimidinone core but differ in substituents:
Fluorine atoms in both compounds suggest optimized pharmacokinetics through increased electronegativity and metabolic resistance .
Physicochemical and Crystallographic Analysis
The lumping strategy () groups compounds with similar cores and substituents, predicting comparable reactivity and environmental behavior. For instance, the pyrazolo[3,4-d]pyrimidinone core’s planarity and hydrogen-bonding capacity may lead to consistent crystallization patterns, resolvable via SHELX-based refinement . ORTEP-III’s graphical interface aids in visualizing steric effects from bulky substituents like diphenylpropanamide .
Biological Activity
N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide is a synthetic compound with significant potential in medicinal chemistry. Its structure incorporates a pyrazolo[3,4-d]pyrimidine core, which is known for diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.
| Property | Value |
|---|---|
| CAS Number | 1207012-92-7 |
| Molecular Formula | C21H20FN5O3 |
| Molecular Weight | 409.4 g/mol |
| Structure | Chemical Structure |
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine structure can interact with various biological targets. Specifically, this compound may inhibit certain enzymes involved in disease processes or modulate receptor activity. The presence of fluorine atoms in its structure enhances its pharmacological properties by improving metabolic stability and bioavailability .
Biological Activities
-
Anticancer Activity :
- The compound has been explored for its potential as an anticancer agent targeting polo-like kinase 1 (Plk1), a protein involved in cell division and tumor growth. Inhibitors of Plk1 have shown promise in preclinical studies due to their ability to selectively target cancer cells while sparing normal cells .
- Studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines, suggesting that this compound could be a candidate for further development in cancer therapy.
- Antimicrobial Activity :
Case Study 1: Anticancer Efficacy
A study focusing on the inhibition of Plk1 with pyrazolo[3,4-d]pyrimidine derivatives revealed that certain compounds exhibited low nanomolar IC50 values against cancer cell lines. These findings indicate that modifications to the pyrazolo framework significantly enhance anticancer activity while maintaining selectivity towards cancerous cells over normal cells .
Case Study 2: Antitubercular Activity
Research on derivatives of similar compounds has shown promising results against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for the most active derivatives. These studies suggest that this compound may also demonstrate efficacy against tuberculosis and warrants further investigation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclization of pyrazolo[3,4-d]pyrimidine precursors and subsequent functionalization. Key steps include:
- Use of sodium hydride (NaH) or potassium carbonate (K₂CO₃) as bases to facilitate nucleophilic substitutions .
- Refluxing in polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction efficiency .
- Microwave-assisted synthesis to reduce reaction time and improve yields .
- Critical Parameter : Temperature control (60–120°C) and solvent choice significantly impact intermediate stability and final purity .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., fluorobenzyl and diphenylpropanamide groups) .
- Mass Spectrometry (LC-MS) : High-resolution LC-MS to confirm molecular weight and detect impurities .
- X-ray Crystallography : SHELX software (e.g., SHELXL) for single-crystal structure determination, resolving bond angles and torsion strains .
Q. What are the standard protocols for assessing its purity and stability?
- Methodological Answer :
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to quantify purity (>95% threshold) .
- Stability Studies : Accelerated degradation tests under varied pH (1–13), temperature (40–80°C), and light exposure to identify labile functional groups .
Advanced Research Questions
Q. How can contradictory biological activity data across assays be resolved?
- Methodological Answer :
- Orthogonal Assays : Combine enzymatic inhibition assays (e.g., kinase profiling) with cell-based viability tests to validate target specificity .
- Metabolite Screening : LC-MS/MS to rule out off-target interactions caused by metabolic byproducts .
- Example : Inconsistent IC₅₀ values may arise from solvent-dependent aggregation; use dynamic light scattering (DLS) to confirm compound solubility .
Q. What computational strategies predict its binding affinity to biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs, leveraging the pyrazolo[3,4-d]pyrimidine core’s π-π stacking potential .
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability under physiological conditions .
- SAR Analysis : Compare substituent effects (e.g., 4-fluorobenzyl vs. 3-nitrobenzyl) on binding using Free Energy Perturbation (FEP) .
Q. How does the fluorobenzyl substitution influence pharmacokinetic properties?
- Methodological Answer :
- LogP Measurement : Shake-flask method to quantify lipophilicity; fluorobenzyl groups typically reduce LogP by 0.5–1.0 units vs. non-fluorinated analogs .
- CYP450 Inhibition : Human liver microsome assays to evaluate metabolic stability and drug-drug interaction risks .
Critical Analysis of Research Gaps
Q. Why do crystallographic data sometimes conflict with computational models?
- Methodological Answer :
- Thermal Motion Artifacts : High B-factors in X-ray data may misrepresent flexible side chains; use SHELXL’s restraints (DFIX, FLAT) to refine disordered regions .
- Implicit Solvent Bias : Computational models often neglect explicit solvent effects; include TIP3P water molecules in simulations for accuracy .
Q. How can regioselectivity challenges in pyrazolo[3,4-d]pyrimidine functionalization be addressed?
- Methodological Answer :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to block reactive N-sites during alkylation .
- Microwave Irradiation : Enhances regioselectivity in SNAr reactions via controlled thermal activation .
Key Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
